2-(3,5-Dicarboxyphenyl)-6-fluorobenzoic acid
Description
2-(3,5-Dicarboxyphenyl)-6-fluorobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of two carboxylic acid groups and a fluorine atom attached to a benzene ring
Properties
IUPAC Name |
5-(2-carboxy-3-fluorophenyl)benzene-1,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FO6/c16-11-3-1-2-10(12(11)15(21)22)7-4-8(13(17)18)6-9(5-7)14(19)20/h1-6H,(H,17,18)(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBRNPFWLFMNKDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)O)C2=CC(=CC(=C2)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9FO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50691886 | |
| Record name | 3-Fluoro[1,1'-biphenyl]-2,3',5'-tricarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50691886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261893-80-4 | |
| Record name | 3-Fluoro[1,1'-biphenyl]-2,3',5'-tricarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50691886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-dicarboxyphenyl)-6-fluorobenzoic acid typically involves multi-step organic reactions. One common method includes the reaction of 3,5-dicarboxybenzene with fluorobenzoic acid under specific conditions. The reaction mixture is often heated in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reaction. Catalysts like palladium on carbon (Pd/C) may be used to enhance the reaction efficiency.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions in reactors with controlled temperature and pressure conditions. The use of continuous flow reactors can improve the yield and purity of the product. The final product is typically purified through recrystallization or chromatography techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the carboxylic acid groups, leading to the formation of corresponding anhydrides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of anhydrides or carboxylate salts.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
2-(3,5-Dicarboxyphenyl)-6-fluorobenzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3,5-dicarboxyphenyl)-6-fluorobenzoic acid largely depends on its interaction with target molecules. In coordination chemistry, it acts as a ligand, forming complexes with metal ions. These complexes can exhibit unique properties such as fluorescence or catalytic activity. The carboxylic acid groups and the fluorine atom play crucial roles in these interactions, influencing the compound’s binding affinity and reactivity.
Comparison with Similar Compounds
- 2-(3,5-Dicarboxyphenyl)-6-carboxybenzimidazole
- 1,3,6,8-Tetra(3,5-dicarboxyphenyl)pyrene
- Bis(3,5-dicarboxyphenyl)terephthalamide
Comparison: 2-(3,5-Dicarboxyphenyl)-6-fluorobenzoic acid is unique due to the presence of a fluorine atom, which can significantly alter its electronic properties and reactivity compared to similar compounds. For instance, the fluorine atom can enhance the compound’s ability to participate in hydrogen bonding and increase its stability in various chemical environments. This makes it particularly useful in applications requiring high chemical stability and specific electronic characteristics .
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